molecular formula C3H7Cl B107684 2-Chloropropane CAS No. 75-29-6

2-Chloropropane

Cat. No. B107684
CAS RN: 75-29-6
M. Wt: 78.54 g/mol
InChI Key: ULYZAYCEDJDHCC-UHFFFAOYSA-N
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Description

2-Chloropropane is a halogenated hydrocarbon that has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis. The research on this compound spans from its synthesis and molecular structure analysis to its chemical reactions and physical and chemical properties.

Synthesis Analysis

The synthesis of 2-chloropropane derivatives has been explored in several studies. For instance, alkyl 2-chloro-2-cyclopropylideneacetates have been identified as versatile building blocks for organic synthesis, combining the chemistry of methylenecyclopropanes and electron-acceptor-activated alkenes . Additionally, the synthesis of 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes has been achieved through the reaction of (2-chloroprop-1-en-3-yl)sulfides with dichlorocarbene, followed by a series of rearrangements and cyclopropanation .

Molecular Structure Analysis

The molecular structure of 2-chloropropane and its derivatives has been characterized using various techniques. For example, the polymorphism of 2,2-dichloropropane has been studied using thermal and X-ray powder diffraction experiments, revealing the existence of multiple phases with different structural characteristics . The molecular structure of 1-chloro-2-nitrosopropene, a related compound, has been determined by microwave spectroscopy, providing insights into the barrier to internal rotation of the methyl group and the molecular geometry .

Chemical Reactions Analysis

2-Chloropropane undergoes a variety of chemical reactions. The halide-promoted fragmentation of 1-chloro-1-fluoro-2-(a-silylakyl))cyclopropanes has been studied, offering a new method to produce fluorodienes . Moreover, the reactivity of 1,1-dichloro-2-(chloromethyl)cyclopropane in basic medium has been investigated, showing the formation of different products depending on the reaction conditions and the structure of the heteronucleophile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloropropane have been analyzed in various contexts. The catalytic dehydrochlorination of 2-chloropropane in oxidizing conditions has been examined, with findings indicating that reactions such as oxychlorination, cracking, oligomerization, and aromatization can occur alongside dehydrochlorination to propene and HCl . The photolysis of selectively deuterated 2-chloropropane has also been investigated to understand site-specific bond cleavage in the intermediate photofragment(s) .

Scientific Research Applications

Photolysis Studies

2-Chloropropane has been utilized in studies focusing on photolysis, a process involving light-induced chemical reactions. Mathews, Wang, and Koplitz (1994) investigated the site-specific C-H bond cleavage in 2-chloropropane using a two-color photolysis approach. Their research suggested a preference for carbon-hydrogen bond cleavage at the 2-position in the isopropyl radical, which is not the lowest energy pathway (Mathews, Wang, & Koplitz, 1994).

Microwave Spectroscopy

Meyer, Grabow, Dreizler, and Rudolph (1992) explored the molecular properties of 2-chloropropane using microwave Fourier transform spectroscopy. They provided detailed insights into the structure, methyl internal rotation, and dipole moment of 2-chloropropane (Meyer, Grabow, Dreizler, & Rudolph, 1992).

Catalytic Dehydrochlorination

Pistarino, Finocchio, Romezzano, Brichese, Felice, Busca, and Baldi (2000) conducted a study on the catalytic dehydrochlorination of 2-chloropropane in oxidizing conditions. Their research showed a predominant dehydrochlorination to propene and HCl, along with insights into the reaction kinetics and molecular adsorption (Pistarino et al., 2000).

Chemical Kinetic Studies

Burgess and Manion (2012) carried out computations in conjunction with experimental studies on the thermal decomposition of 2-chloropropane. Their work provided a set of reliable rate constants for comparative rate studies in chemical kinetics (Burgess & Manion, 2012).

Neutron Diffraction Studies

Zetterström, Dahlborg, and Wannberg (1994) investigated the structure of liquid 2-chloropropane using neutron diffraction. This study contributed to understanding the molecular structure and temperature-related changes in liquid states (Zetterström, Dahlborg, & Wannberg, 1994).

Volumetric Properties Analysis

Guerrero, Ballesteros, García-Mardones, Lafuente, and Gascón (2012) measured and analyzed the volumetric properties of short-chain chloroalkanes, including 2-chloropropane. Their research provided insights into the effects of molecular structure on the volumetric properties of these compounds (Guerrero et al., 2012).

Safety And Hazards

2-Chloropropane is highly flammable and can cause harm if swallowed, in contact with skin, or if inhaled . It is recommended to keep away from heat, sparks, open flames, and other ignition sources. In case of contact with skin or eyes, rinse immediately with plenty of water .

Future Directions

While specific future directions for 2-Chloropropane were not found in the search results, it’s worth noting that the restriction of chloropropanols, which include 2-Chloropropane, is becoming more stringent in countries such as Germany, Brazil, and China . This suggests that there may be increased regulatory scrutiny and potential new applications or restrictions for this compound in the future.

Relevant Papers

A paper titled “Provisional Peer Reviewed Toxicity Values for 2-Chloropropane” provides information on the toxicity of 2-Chloropropane . Another paper titled “Risk of Chloropropanols in Food Contact Paper Products” discusses the risk of chloropropanols, including 2-Chloropropane, in food contact paper products .

properties

IUPAC Name

2-chloropropane
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InChI

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3
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InChI Key

ULYZAYCEDJDHCC-UHFFFAOYSA-N
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Canonical SMILES

CC(C)Cl
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Molecular Formula

C3H7Cl
Record name 2-CHLOROPROPANE
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DSSTOX Substance ID

DTXSID6047739
Record name 2-Chloropropane
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Molecular Weight

78.54 g/mol
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Physical Description

2-chloropropane appears as a colorless liquid with a chloroform-like odor. Vapors heavier than air. Less dense than water. May irritate skin and eyes, and be narcotic in high concentrations. A fire and explosion risk. Used to make other chemicals., Colorless liquid with a chloroform, slightly sweet odor; [AIHA] Colorless liquid; bp = 34-36 deg C; [MSDSonline]
Record name 2-CHLOROPROPANE
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Record name 2-Chloropropane
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Boiling Point

96.33 °F at 760 mmHg (NTP, 1992), 35.7 °C
Record name 2-CHLOROPROPANE
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Flash Point

-26 °F (NTP, 1992), -32 °C, -26 °F (-32 °C) (CLOSED CUP)
Record name 2-CHLOROPROPANE
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Solubility

Miscible with alcohol, ether, SOL IN BENZENE, SOL IN METHANOL, In water = 3,050 mg/l at 25 °C
Record name 2-CHLOROPROPANE
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Density

0.8617 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8617 @ 20 °C, % IN SATURATED AIR: 68.7 @ 25 °C; DENSITY OF SATURATED AIR: 2.18 (AIR= 1)
Record name 2-CHLOROPROPANE
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Vapor Density

2.7 (AIR= 1)
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Vapor Pressure

515.0 [mmHg], 515.3 mm Hg at 25 °C
Record name 2-Chloropropane
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Product Name

2-Chloropropane

Color/Form

COLORLESS LIQUID

CAS RN

75-29-6
Record name 2-CHLOROPROPANE
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Record name 2-Chloropropane
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Record name Propane, 2-chloro-
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Record name 2-chloropropane
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Melting Point

-178.9 °F (NTP, 1992), -117.2 °C
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Synthesis routes and methods I

Procedure details

2-(1-sopropylpiperid-4-ylmethyl)-6-chloro-1,2-benzisothiazolin-3-one is obtained analogously to Example 33 by reacting 3-chloro-6-chlorocarbonylphenylsulfenyl chloride and 1-isopropyl-4-aminomethylpiperidine [boiling point 15 :95°-97° C.; obtained from 4-acetylaminomethylpiperidine and isopropyl chloride analogously to Singh et al., J. Med. Chem. 12, 949 (1969) and Werbel et al., supra]. After recrystallization in acetone, yellow crystals of melting point 134°-135° C. are obtained; yield: 37% of theory.
Name
3-chloro-6-chlorocarbonylphenylsulfenyl chloride
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Synthesis routes and methods II

Procedure details

Following the procedure described above, hydroquinone di-isopropyl ether (5 mmol) was stirred with benzoyl chloride (10 mmol) for 3 hours (RT) to give hydroquinone dibenzoate in a yield of above 80% together with isopropyl chloride and 4-isopropoxyphenyl acetate in about 10%.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred mixture of hydroquinone (1 mol, 110 g), KOH (1.1 mol, 61 g) in 500 ml of methanol, isopropylbromide (1 mol, 123 g) was added in 2 hours (RT, under N2). The reaction mixture was then stirred at 50° C. for 72 hours. The reaction mixture was cooled to RT and 33% HCl was added (to pH=6). Then CH2Cl2 (500 ml) was added and the mixture extracted with water (7×500 ml) to remove hydroquinone. The organic layer was then extracted with KOH (60 g in 100 ml water). The aqueous layer was extracted twice with CH2Cl2 (200 ml). The solvent of the combined organic layers was evaporated and the residue distilled to give 31g of hydroquinone di-isopropyl ether (boiling point (bp) 78° C./0.026 kPa), in 16%. The aqueous layer was acidified to pH=5 with 33% HCl and extracted with CH2Cl2 (2×200 ml). The combined organic layers were dried over MgSO4 and the solvent evaporated. Distillation of the residue gave 60-85 g (40-55%) of hydroquinone mono-isopropyl ether (bp 90°-100° C./0.026 kPa). 1NMR (CDCl3, ppm(jHz)) : mono-ether: 1.306.0 (6H); 4.396.0 (1H); 5.4(OH); 6.70-6.83AA'BB' (4H); and the di-ether: 1.306.0 (12H); 4.416.0 (2H); 6.81(4H). Hydroquinone di-isopropyl ether (5 mmol) was stirred with acetyl chloride (10 mmol) and 0.1 mmols of SnCl4 for 3 hours (RT) to give hydroquinone diacetate in a yield of more than 95% together with isopropyl chloride.
[Compound]
Name
mono-ether
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( 6H )
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( 4H )
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[Compound]
Name
di-ether
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0 (± 1) mol
Type
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[Compound]
Name
( 12H )
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0 (± 1) mol
Type
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Reaction Step Six
[Compound]
Name
( 2H )
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Quantity
5 mmol
Type
reactant
Reaction Step Eight
Quantity
10 mmol
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0.1 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropropane
Reactant of Route 2
2-Chloropropane
Reactant of Route 3
2-Chloropropane
Reactant of Route 4
2-Chloropropane
Reactant of Route 5
2-Chloropropane
Reactant of Route 6
2-Chloropropane

Citations

For This Compound
3,140
Citations
A Ermacora, K Hrncirik - Food chemistry, 2014 - Elsevier
The toxicological relevance and widespread occurrence of fatty acid esters of 2-chloropropane-1,3-diol (2-MCPD) and 3-chloropropane-1,2-diol (3-MCPD) in refined oils and fats have …
Number of citations: 72 www.sciencedirect.com
DC Meierhans, S Bruehlmann, J Meili… - … of Chromatography A, 1998 - Elsevier
An improved routine method for the determination of 3-chloropropane-1,2-diol (3-MCPD) and 2-chloropropane-1,3-diol (2-MCPD) in different savoury foods using capillary gas …
Number of citations: 63 www.sciencedirect.com
E Finocchio, C Pistarino, S Dellepiane, B Serra… - Catalysis today, 2002 - Elsevier
The conversion of monochloropropanes and dichloropropanes over acid catalysts has been investigated in the presence of oxygen. In the temperature range of 450–550K, …
Number of citations: 26 www.sciencedirect.com
T Iijima, S Seki, M Kimura - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
… The present paper will report the structure determination of isopropyl chloride, or 2chloropropane, by means of a joint analysis of the diffraction data and the spectroscopic moments of …
Number of citations: 20 www.journal.csj.jp
C Pistarino, E Finocchio, G Romezzano… - Industrial & …, 2000 - ACS Publications
The conversion of 2-chloropropane (2-CP) in the presence of oxygen has been investigated over a number of catalysts including alumina and alumina-supported copper chloride, …
Number of citations: 36 pubs.acs.org
IA Awan, DR Burgess Jr, W Tsang… - International Journal of …, 2012 - Wiley Online Library
… We report herein on the kinetics of the elimination of HCl from 2-chloropropane and two chlorocycloalkanes (cyclic alkylchlorides): chlorocyclopentane (CCP) and chlorocyclohexane (…
Number of citations: 21 onlinelibrary.wiley.com
P Zetterström, U Dahlborg, A Wannberg - Molecular Physics, 1994 - Taylor & Francis
… As a continuation of these investigations, diffraction measurements on liquid 2-bromopropane and 2-chloropropane are presented in this report. These molecules have basically the …
Number of citations: 11 www.tandfonline.com
DHR Barton, AJ Head - Transactions of the Faraday Society, 1950 - pubs.rsc.org
… That the reaction studied, in the case of 2-chloropropane, was the production of propylene and … This also showed that the equilibrium position in the 2-chloropropane-propylene-HC1 …
Number of citations: 76 pubs.rsc.org
M Barrio, P De Oliveira, R Céolin, DO López… - Chemistry of …, 2002 - ACS Publications
… On the basis of this information, we hypothesized that 2,2-dimethylpropane and 2-methyl-2-chloropropane might also exhibit dimorphism in the ODIC state, ie, crystallize as the R phase. …
Number of citations: 20 pubs.acs.org
JF Sullivan, A Wang, MS Cheng… - Canadian journal of …, 1991 - cdnsciencepub.com
… A" methyl torsion for the 2-chloropropane-do species. This is … The calculated structural parameters for 2chloropropane … in the normal modes of 2-chloropropane, we carried out normal …
Number of citations: 3 cdnsciencepub.com

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